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Fluorosulfonyl isocyanate

Cat. No.: B2967277
CAS No.: 1495-51-8
M. Wt: 125.07
InChI Key: RQIMPDXRFCFBGC-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The unique properties of fluorosulfonyl isocyanate have made it an invaluable tool in modern chemistry. It serves as a versatile building block in organic synthesis, enabling the introduction of fluorosulfonyl or sulfamoyl groups into various molecules. evitachem.com One of its most prominent roles is as a bis-electrophilic linker, facilitating the stepwise connection of alcohol and amine modules. nih.gov This capability is particularly significant in the field of "click chemistry," specifically in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, which are used to rapidly and reliably create libraries of compounds for drug discovery and materials science. nih.govresearchgate.net

In materials science, this compound has gained attention as an electrolyte additive in lithium-ion batteries. smolecule.com Its presence can help form a more stable and thinner solid electrolyte interphase (SEI) on the anode surface, which in turn improves battery performance by reducing electrolyte decomposition and enhancing lithium-ion conductivity. smolecule.com Furthermore, it has been used in the modification of polymers for applications in proton exchange membrane fuel cells. evitachem.com

Historical Context of this compound Chemistry

The exploration of sulfonyl isocyanates dates back to the mid-20th century. Chlorosulfonyl isocyanate (CSI), a closely related compound, was first reported by Graf in 1956. arxada.com The synthesis of this compound itself was described shortly thereafter. Early methods involved the reaction of chlorosulfonyl isocyanate with a fluoride source, such as sodium fluoride or antimony trifluoride, to achieve a halogen exchange. google.comacs.org Another early synthesis method involved the reaction of sulfuryl diisocyanate with fluorosulfonic acid. google.com

The initial investigations into the reactivity of this compound revealed its utility in various reactions, including cycloadditions with olefins to produce β-lactams and additions to carbon-nitrogen double bonds. acs.orgdtic.mil In 1967, a reaction involving this compound and 2-butyne (B1218202) led to the fortuitous discovery of the sweetening agent acesulfame-K, highlighting the compound's potential for creating novel molecular structures. chemistryviews.org

Structural Basis for Reactivity: The Interplay of Fluorosulfonyl and Isocyanate Moieties

The potent reactivity of this compound is a direct consequence of its molecular structure. The molecule consists of a highly electrophilic isocyanate group (-N=C=O) attached to a strongly electron-withdrawing fluorosulfonyl group (-SO₂F). smolecule.comevitachem.com This arrangement makes both the isocyanate carbon and the sulfonyl sulfur susceptible to nucleophilic attack. arxada.com

The fluorosulfonyl group significantly enhances the electrophilicity of the isocyanate group, making it more reactive than typical isocyanates. nih.gov This allows for rapid reactions with alcohols and phenols, often at low temperatures, to form stable fluorosulfuryl carbamates in nearly quantitative yields. smolecule.comnih.gov The isocyanate group, in turn, reacts with amines to form ureas. wikipedia.org

Structural studies, including gas electron diffraction, have shown that this compound exists predominantly as a single conformer with C1 symmetry, where the NCO group is nearly eclipsed with one of the S=O bonds. evitachem.commdpi.comconicet.gov.ar Photoelectron spectroscopy studies have determined the first ionization potential to be 12.3 eV, which is attributed to the ejection of an electron from the π molecular orbital of the NCO group. acs.org Upon ionization at higher energies, the molecule tends to fragment primarily through the cleavage of the S-N bond. acs.org This interplay of electronic and structural factors governs the compound's characteristic reactivity and its utility as a versatile reagent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CFNO3S B2967277 Fluorosulfonyl isocyanate CAS No. 1495-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxomethylidene)sulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CFNO3S/c2-7(5,6)3-1-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMPDXRFCFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)F)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495-51-8
Record name Fluorosulfonyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROSULFONYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Fluorosulfonyl Isocyanate

Halogen Exchange Reactions: Chlorosulfonyl Isocyanate as Precursor

The most common and historically significant method for synthesizing fluorosulfonyl isocyanate is through a halogen exchange reaction, starting from the more readily available chlorosulfonyl isocyanate (CSI). nih.gov This process is analogous to the Finkelstein and Swarts reactions, where a halide is displaced by a fluoride (B91410) ion. wikipedia.orgkhanacademy.org

Optimization of Reaction Conditions and Control of Byproducts

The conversion of chlorosulfonyl isocyanate to this compound requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The reaction is typically carried out by refluxing CSI with a source of fluoride. One reported large-scale preparation involved refluxing chlorosulfonyl isocyanate with excess sodium fluoride in the absence of a solvent. nih.gov The product is then isolated by distillation. nih.gov

Effective control of byproducts is crucial for obtaining high-purity this compound. Potential impurities can arise from incomplete reaction or side reactions. Fractional distillation is a key purification step to separate the desired product from unreacted starting materials and any chlorinated byproducts. google.com

Role of Fluoride Sources (e.g., Antimony Trifluoride)

Various fluoride sources can be employed for the halogen exchange reaction. While sodium fluoride is a common choice, other reagents like antimony trifluoride (SbF₃), also known as Swarts' reagent, are effective for converting chloro-compounds to their fluoro-analogs. nih.govwikipedia.org Antimony trifluoride is a powerful fluorinating agent used in the Swarts reaction to replace chlorine with fluorine. wikipedia.orgnih.gov The reaction often involves an active species, antimony trifluorodichloride (SbCl₂F₃), which can be generated in situ from antimony trifluoride and a chlorine source. wikipedia.orggoogle.com

Direct Fluorosulfonylation Strategies

Alternative synthetic routes to this compound bypass the chlorosulfonyl isocyanate precursor and instead employ direct fluorosulfonylation methods. These strategies offer different synthetic pathways and may be advantageous in certain contexts.

Radical-Mediated Approaches

Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as a concise and efficient method for creating sulfonyl fluorides. scispace.comrsc.org While the direct synthesis of this compound via a radical pathway is a developing area, the generation of fluorosulfonyl radicals from various precursors and their subsequent reactions are of significant interest in synthetic chemistry. rsc.org These radical-based methods could offer novel and milder conditions for the formation of S-F bonds. scispace.com

Alternative Precursor-Based Syntheses (e.g., Sulfuryl Diisocyanate and Fluorosulfonic Acid)

An alternative precursor-based synthesis of this compound involves the reaction of sulfuryl diisocyanate with fluorosulfonic acid. google.com This method can produce this compound in excellent yields. google.com The process is typically conducted without a solvent at elevated temperatures, ranging from 100 to 170°C. google.com In this procedure, fluorosulfonic acid is gradually added to sulfuryl diisocyanate, and the volatile this compound is continuously distilled from the reaction mixture. google.com A slight excess of sulfuryl diisocyanate is maintained to ensure the reaction goes to completion. google.com

ReactantsReaction ConditionsYieldReference
Chlorosulfonyl isocyanate, Sodium fluorideReflux, neatHigh (large scale) nih.gov
Sulfuryl diisocyanate, Fluorosulfonic acid100-170°C, no solventExcellent google.com

Technical Considerations in Synthesis: Moisture Sensitivity and Inert Atmospheres

This compound is a highly reactive and moisture-sensitive compound. nih.govthieme-connect.com Its precursor, chlorosulfonyl isocyanate, is also highly corrosive and reacts with compounds containing active hydrogens. orgsyn.orgorgsyn.orgarxada.com Therefore, all synthetic manipulations must be carried out under strictly anhydrous conditions using inert atmosphere techniques, such as a nitrogen or argon blanket.

The use of dry glassware and anhydrous solvents is paramount to prevent hydrolysis of the isocyanate group and the sulfonyl halide moiety. Failure to exclude moisture will lead to the decomposition of the product and a significant reduction in yield. The corrosive nature of the reagents also necessitates the use of appropriate personal protective equipment and handling in a well-ventilated fume hood. orgsyn.org

Electronic Structure and Advanced Spectroscopic Characterization of Fluorosulfonyl Isocyanate

Valence and Core Electronic Properties

The arrangement and energy levels of electrons in both the outer (valence) and inner (core) shells of FSO₂NCO have been extensively investigated, revealing key aspects of its chemical bonding and reactivity.

The first ionization potential of fluorosulfonyl isocyanate has been experimentally determined to be 12.3 eV. acs.orgresearchgate.net This energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). This specific orbital is primarily characterized as the π molecular orbital of the isocyanate (NCO) group, with contributions from the non-bonding orbitals of the oxygen atoms within the sulfonyl (SO₂) group. acs.orgresearchgate.net

Theoretical calculations, including the Outer Valence Green Function (OVGF) and Partial Third Order (P3) methods, support this assignment. acs.orgresearchgate.net Further analysis of the photoelectron spectrum indicates that ionization bands observed between 13.4 eV and 13.8 eV are attributable to the non-bonding orbitals of the oxygen atoms in the SO₂ moiety. The interpretation of these electronic properties is consistent with data from related molecules. acs.org

Table 1: Experimental and Theoretical Vertical Ionization Energies (VIEs) for this compound

Experimental VIE (eV) Theoretical VIE (eV) Primary Molecular Orbital (MO) Assignment
12.3 12.3 πNCO with SO₂ non-bonding contribution
13.4 - 13.8 - SO₂ non-bonding orbitals
>15 - Deeper valence orbitals

He I photoelectron spectroscopy has been a primary tool for probing the valence electronic structure of FSO₂NCO. acs.orgconicet.gov.ar The resulting spectra are composed of several overlapping peaks, each corresponding to ionization from different valence molecular orbitals. conicet.gov.ar These experimental spectra, recorded by measuring the kinetic energy of ejected electrons, provide the data used to determine the vertical ionization energies. conicet.gov.ar Computational methods and Gaussian deconvolution are employed to resolve the overlapping spectral features and assign them to specific molecular orbitals.

Synchrotron-based techniques have been utilized to examine the inner-shell and core-level electronic structure of FSO₂NCO. acs.orgacs.org By using tunable synchrotron radiation, X-ray absorption and total ion yield (TIY) spectra can be recorded for the C 1s, N 1s, O 1s, and F 1s core levels. acs.org These spectra reveal the energies required to excite core electrons to unoccupied molecular orbitals (LUMOs) or to ionize them completely. conicet.gov.aracs.org

For instance, in the C 1s region, absorption signals at 288.1 eV and 289.3 eV are assigned to transitions to the π* C=O orbitals. acs.org In the N 1s region, transitions to σ* S–N and σ* N=C orbitals are observed below the ionization threshold of 403.5 eV. acs.org These studies of core-level transitions provide critical information about the molecule's unoccupied orbitals and bonding characteristics. acs.orgacs.org Furthermore, when ionization occurs at energies above 15 eV, fragmentation of the molecule is observed, with the primary pathway being the cleavage of the S-N bond to produce the FSO₂⁺ fragment. acs.org

Conformational Analysis and Molecular Geometry

The spatial arrangement of atoms in FSO₂NCO has been determined through experimental and computational methods, revealing a specific preferred conformation in the gas phase.

In the gaseous state, this compound exists predominantly as a single conformer. evitachem.com This conformer possesses C1 symmetry, which indicates a lack of any symmetry elements except for the identity element. evitachem.com Structural studies have described this geometry as a gauche conformation where the NCO group is nearly eclipsed with one of the S=O bonds.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, has been used to characterize FSO₂NCO. conicet.gov.ar The purity of synthesized FSO₂NCO samples is routinely checked by comparing their vapor-phase FTIR and liquid-phase Raman spectra against established data, confirming the identity and structural integrity of the compound. conicet.gov.ar These spectra provide characteristic vibrational frequencies for the functional groups within the molecule, which are consistent with the determined C1 gauche conformation.

Theoretical and Computational Studies of Fluorosulfonyl Isocyanate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of fluorosulfonyl isocyanate. These methods provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.

A variety of sophisticated computational methods have been employed to study FSO₂NCO. Ab initio techniques, which are derived directly from theoretical principles without the inclusion of experimental data, have been particularly useful. Methods such as the Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been successfully used to predict and interpret the electronic properties of the molecule. acs.orgconicet.gov.ar These calculations help validate experimental data obtained from techniques like photoelectron spectroscopy.

Density Functional Theory (DFT) has also emerged as a powerful tool for studying FSO₂NCO. DFT methods, which model electron correlation at a lower computational cost than some traditional ab initio methods, are well-suited for optimizing molecular geometries. For instance, geometries optimized using the B3LYP functional with a 6-311+G(d,p) basis set have been shown to provide a reliable foundation for molecular orbital assignments and the interpretation of spectroscopic data. Such computational approaches are crucial for understanding the structural and conformational properties of the molecule, which have been experimentally determined to possess a C1 structure where the N=C=O group is eclipsed to one of the S=O double bonds. conicet.gov.ar

One of the key successes of computational chemistry in the study of FSO₂NCO has been the characterization of its molecular orbitals (MOs) and the accurate prediction of its ionization energies. Photoelectron spectroscopy experiments have determined the first ionization potential of FSO₂NCO to be 12.3 eV. acs.orgevitachem.com Computational calculations using OVGF and P3 methods corroborate this finding, attributing this first ionization to the ejection of an electron from the π molecular orbital of the isocyanate (NCO) group, with some contribution from the nonbonding orbitals of the oxygen atoms in the SO₂ group. acs.orgconicet.gov.ar

These computational methods are capable of predicting vertical ionization energies (VIEs) and assigning them to specific molecular orbitals, which is essential for interpreting complex photoelectron spectra. For FSO₂NCO, calculations have helped to resolve overlapping spectral peaks, assigning bands at 13.4–13.8 eV to the nonbonding oxygen orbitals of the sulfonyl (SO₂) group. The strong agreement, with discrepancies often less than 0.5 eV between theoretical predictions and experimental data, validates the accuracy of the combined experimental-computational approach.

Table 1: Experimental and Calculated Vertical Ionization Energies (VIEs) for this compound
Ionization Energy (eV)AssignmentMethodReference
12.3π (NCO) Molecular OrbitalExperimental (PES) acs.org
12.3π (NCO) Molecular Orbital IonizationOVGF/P3 Calculations
13.4 - 13.8Nonbonding Oxygen Orbitals (SO₂)OVGF/P3 Calculations

Mechanistic Insights from Computational Modeling

Beyond static electronic properties, computational modeling provides dynamic insights into how FSO₂NCO participates in chemical reactions, mapping out energy landscapes and identifying key intermediate structures.

Computational studies are critical for elucidating complex reaction mechanisms at a molecular level. For halosulfonyl isocyanates, this often involves mapping the potential energy surface for reactions such as cycloadditions. While detailed studies specifically on FSO₂NCO are not as prevalent, extensive research on its close analog, chlorosulfonyl isocyanate (CSI), provides a clear blueprint for this type of analysis. researchgate.netresearchgate.netdtic.mil

For example, ab initio calculations have been used to investigate the [2+2] cycloaddition reactions between CSI and alkenes. dtic.mil These studies analyze the energetics of competing reaction pathways, such as a concerted, one-step process versus a stepwise mechanism involving a dipolar intermediate. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them, researchers can determine the most likely reaction pathway. chemrxiv.org This type of transition state analysis is fundamental to understanding reaction kinetics and stereochemical outcomes. researchgate.net Upon ionization at energies above 15 eV, FSO₂NCO⁺ is known to fragment primarily through the cleavage of the S-N bond, a pathway that can be analyzed computationally. acs.org

Predictive modeling of reactivity is largely based on Frontier Molecular Orbital (FMO) theory. youtube.comyoutube.com This theory posits that the chemical reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO, as the lowest energy orbital devoid of electrons, dictates the molecule's electrophilic or acidic character. youtube.com

For FSO₂NCO, quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. The strong electron-withdrawing nature of the fluorosulfonyl group significantly influences these frontier orbitals, enhancing the electrophilicity of the isocyanate carbon. evitachem.com This makes FSO₂NCO a potent electrophile, readily reacting with nucleophiles such as alcohols and amines. evitachem.comnih.gov By analyzing the LUMO's characteristics, computational models can predict the sites most susceptible to nucleophilic attack, aligning with observed chemical behavior.

Comparative Computational Analyses with Analogous Halosulfonyl Isocyanates

Comparing FSO₂NCO with its halogenated analogs, particularly chlorosulfonyl isocyanate (ClSO₂NCO or CSI), through computational studies reveals subtle yet significant differences in their stability and reactivity.

Matrix-isolation studies combined with computational analysis have shown that FSO₂NCO is remarkably photostable, showing only minor decomposition when irradiated. In stark contrast, ClSO₂NCO completely decomposes under similar conditions to form sulfur dioxide (SO₂) and chloroisocyanate (ClNCO). conicet.gov.ar This difference in stability is rooted in their distinct electronic structures, which can be modeled computationally.

Furthermore, computational studies on the reactivity of CSI with fluorinated alkenes have shown that the presence of a vinyl fluorine atom can shift the preferred reaction mechanism from a stepwise pathway to a concerted one. researchgate.netresearchgate.netdtic.mil This is because the fluorine substituent raises the energy of the stepwise transition state more than that of the concerted transition state. researchgate.net Such analyses highlight how subtle changes in substrate or reagent structure, in this case, the identity of the halogen on the sulfonyl group, can fundamentally alter the reaction pathway. Another key difference is the stability of the resulting products; the fluorosulfuryl carbamate (B1207046) adducts formed from FSO₂NCO are considerably more stable than the chlorosulfuryl adducts derived from CSI. nih.gov

Table 2: Comparative Properties of this compound (FSO₂NCO) and Chlorosulfonyl Isocyanate (ClSO₂NCO)
PropertyThis compound (FSO₂NCO)Chlorosulfonyl Isocyanate (ClSO₂NCO)Reference
PhotostabilityAlmost completely stable under UV irradiationFully decomposes under UV irradiation conicet.gov.ar
Adduct StabilityForms highly stable fluorosulfuryl carbamate adductsForms less stable chlorosulfuryl carbamate adducts nih.gov
Reaction Pathway w/ Fluoroalkenes(Inferred) Favors concerted pathway due to electronic effectsShifts from stepwise to concerted pathway researchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Fluorosulfonyl Isocyanate Transformations

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group of FSI is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group. This enhanced electrophilicity allows for a range of facile addition reactions with various nucleophiles.

Fluorosulfonyl isocyanate reacts readily and often quantitatively with a wide array of alcohols and phenols to yield the corresponding fluorosulfonyl carbamates. nih.gov This transformation is a direct and rapid process, frequently proceeding to completion within minutes at or below room temperature. nih.gov The high reactivity of FSI towards hydroxyl groups is a direct consequence of the potent electron-withdrawing nature of the −SO₂F moiety, which significantly enhances the electrophilicity of the isocyanate carbon. nih.gov

The reaction demonstrates remarkable selectivity, particularly for aliphatic alcohols, even in the presence of other potentially reactive functional groups. nih.gov Primary, secondary, and even tertiary alcohols undergo efficient conversion to their respective fluorosulfonyl carbamates. nih.gov In instances where a substrate contains both an alcohol and a phenol (B47542), selective modification of the alcohol can be achieved by using one equivalent of FSI. nih.gov Conversely, employing a stoichiometric excess of FSI allows for the difunctionalization of diols and triols. nih.gov

A notable distinction in reactivity is observed when comparing FSI to its chloro-analogue, chlorosulfonyl isocyanate (CSI). While phenols have been reported to react with CSI at elevated temperatures to yield RO-SO₂-NCO as the major product via cleavage of the S(VI)-Cl bond, the reaction with FSI under similar conditions exclusively affords the RO-CONHSO₂F carbamate (B1207046). nih.gov This highlights the exceptional stability of the S(VI)-F bond in FSI. nih.gov

Selected Examples of Fluorosulfonyl Carbamate Formation
Alcohol/Phenol SubstrateProductReaction ConditionsYield
Primary AlcoholsR-CH₂-O-CO-NH-SO₂FCH₃CN, 0 °C to r.t., 5 minNearly Quantitative
Secondary AlcoholsR₂CH-O-CO-NH-SO₂FCH₃CN, 0 °C to r.t., 5 minNearly Quantitative
Tertiary AlcoholsR₃C-O-CO-NH-SO₂FCH₃CN, 0 °C to r.t., 5 minNearly Quantitative
PhenolsAr-O-CO-NH-SO₂FCH₃CN, 0 °C to r.t., 5 minGood to Excellent

The reaction of this compound with amines provides a direct route to fluorosulfonyl ureas. nih.gov The outcome of this reaction is highly dependent on the nature of the amine substrate. nih.gov While anilines (aromatic amines) react smoothly with FSI to afford the corresponding fluorosulfonyl ureas in good to excellent yields, the direct reaction with primary and secondary aliphatic amines often leads to the formation of complex product mixtures. nih.govthieme-connect.com

To circumvent the challenges associated with the direct reaction of aliphatic amines, an indirect "on water" ligation strategy has been developed. nih.gov This two-step process involves the initial reaction of FSI with an alcohol to form a stable fluorosulfonyl carbamate intermediate. This intermediate can then be reacted with an amine in the presence of water to furnish the desired fluorosulfonyl urea (B33335). nih.gov This method has proven to be highly selective for amines over other functional groups such as carboxylic acids, alcohols, phenols, indoles, alkenes, and alkynes. nih.gov

The reactivity of the S(VI)-F bond in the resulting fluorosulfonyl ureas is noteworthy. While the corresponding S(VI)-Cl bond is highly susceptible to hydrolysis, the S(VI)-F bond is significantly more stable, often requiring elevated temperatures and the presence of water for activation in subsequent reactions. thieme-connect.com

Reactivity of FSI with Different Amine Types
Amine TypeReaction OutcomeTypical Conditions
AnilinesGood to excellent yields of fluorosulfonyl ureasDirect reaction with FSI
Primary Aliphatic AminesMixture of productsDirect reaction with FSI
Secondary Aliphatic AminesMixture of productsDirect reaction with FSI
Tertiary AminesFormation of zwitterionic intermediatesDirect reaction with FSI

This compound serves as a highly effective reagent for the direct conversion of carboxylic acids into amides. researchgate.netresearchgate.net This transformation is predicated on the high electrophilicity of the isocyanate carbon in FSI, which facilitates a ligation reaction with carboxylic acids under mild and additive-free conditions. researchgate.net The generally accepted mechanism involves the nucleophilic attack of the carboxylate on the isocyanate, leading to the formation of an unstable N-carboxyanhydride intermediate. researchgate.netorganic-chemistry.org This intermediate readily undergoes decarboxylation through a retro [2+2] cycloaddition, releasing carbon dioxide and yielding the corresponding amide. researchgate.netorganic-chemistry.org

This methodology is applicable to a broad spectrum of carboxylic acids, including aliphatic, aromatic, and heteroaromatic variants. researchgate.netorganic-chemistry.org The reaction is compatible with various functional groups, such as hydroxyl groups and common amine protecting groups like Fmoc and Boc. organic-chemistry.org The use of FSI as an electrophilic amine surrogate provides a convenient and atom-economical approach to amide bond formation, avoiding the need for traditional coupling reagents that generate stoichiometric byproducts. organic-chemistry.org

Cycloaddition Chemistry of this compound

Beyond its utility in nucleophilic addition reactions, this compound also participates in cycloaddition reactions, offering pathways to various cyclic structures.

This compound, much like its well-studied counterpart chlorosulfonyl isocyanate (CSI), is anticipated to undergo [2+2] cycloaddition reactions with unsaturated systems such as alkenes and alkynes. researchtrends.net These reactions are valuable for the synthesis of four-membered rings, particularly β-lactams (2-azetidinones) from alkenes. researchtrends.net The mechanism of the [2+2] cycloaddition of isocyanates with alkenes has been a subject of considerable investigation, with evidence supporting both concerted and stepwise pathways depending on the electronic nature of the reacting alkene. researchtrends.net

For electron-deficient alkenes, the reaction is proposed to proceed through a concerted pathway. researchtrends.netnih.gov In contrast, with electron-rich alkenes, a stepwise mechanism involving a single electron transfer (SET) to form a 1,4-diradical intermediate is often favored. researchtrends.net The fluorosulfonyl group in FSI, being a strong electron-withdrawing group, is expected to influence the reactivity and mechanistic pathway in a manner similar to the chlorosulfonyl group in CSI.

This compound can be employed in the synthesis of more complex heterocyclic ring systems. For instance, the reaction of chlorosulfonyl isocyanate with 3-formyl-4-hydroxy quinolin-2-one has been shown to result in a smooth cyclization to afford 1,2,3-oxathiazino[5,6-c]quinolin-5(6H)one-2,2-dioxide analogues. researchgate.net This demonstrates the potential of sulfonyl isocyanates to participate in annulation reactions to construct fused heterocyclic scaffolds. The oxathiazine ring system and its derivatives are of interest due to their diverse biological activities. researchgate.net Given the similar reactivity profiles, FSI is a promising candidate for analogous transformations leading to a variety of heterocyclic structures.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Ligation Chemistry

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry has paved the way for novel and robust methods for molecular assembly. berkeley.edu Within this framework, this compound (FSO₂NCO), hereafter referred to as FSI, has been identified as a highly effective and versatile connective hub. nih.govoup.com Its unique reactivity, characterized by the presence of two distinct electrophilic sites—the isocyanate carbon and the sulfonyl sulfur—allows for controlled and sequential ligations. nih.gov

This compound as a Bis-Electrophilic Linker

FSI serves as a reliable bis-electrophilic linker, enabling the stepwise connection of nucleophilic modules, particularly alcohols and amines. nih.govresearchgate.net The distinct reactivity of its isocyanate and fluorosulfonyl groups is central to its function. The isocyanate moiety (–N=C=O) is highly susceptible to nucleophilic attack, while the sulfur(VI)-fluoride (S-F) bond of the fluorosulfonyl group (-SO₂F) is remarkably stable, yet can be activated for substitution under specific conditions. nih.govsigmaaldrich.com

This dual reactivity allows for a two-stage ligation process. In the first step, the isocyanate group reacts selectively with a nucleophile, such as an alcohol or a phenol, to form a stable fluorosulfonyl carbamate. nih.gov This initial reaction proceeds rapidly and often in nearly quantitative yields. nih.gov The resulting molecule now bears a terminal -SO₂F group, which serves as a handle for the second ligation step. nih.gov The stability of the S-F bond in the intermediate is a key advantage, especially when compared to its chlorosulfonyl counterpart, which is more prone to hydrolysis and decomposition. nih.gov

The utility of FSI as a linker is summarized in the following table:

FeatureDescriptionReference
Structure FSO₂NCO nih.gov
Key Functional Groups Isocyanate (-NCO), Fluorosulfonyl (-SO₂F) nih.gov
Reactivity Profile Bis-electrophilic nih.gov
Ligation Strategy Stepwise connection of nucleophiles nih.govresearchgate.net
Initial Reaction Site Isocyanate group nih.gov
Secondary Reaction Site Fluorosulfonyl group nih.gov

Stepwise Assembly of Complex Molecular Architectures

The bis-electrophilic nature of FSI is ideally suited for the stepwise and modular assembly of complex molecules. nih.gov This strategy involves a sequential two-step process that allows for the precise and controlled connection of different molecular building blocks.

Step 1: Reaction with Alcohols and Phenols

The first step involves the rapid and highly selective reaction of the isocyanate group of FSI with an alcohol or phenol. nih.gov This reaction typically proceeds to completion within minutes at or below room temperature in a suitable solvent like acetonitrile, affording a fluorosulfonyl carbamate intermediate in high yield. nih.gov This initial ligation is efficient for a wide range of alcohols and phenols, including those with complex structures. nih.gov

Step 2: SuFEx Reaction with Amines

The fluorosulfonyl carbamate intermediate from the first step is a stable entity that can be readily purified and characterized. nih.gov The -SO₂F group in this intermediate serves as the reactive site for the second step of the assembly. This involves a SuFEx reaction with a primary or secondary amine, leading to the formation of a stable S-N bond and the final, more complex molecular architecture. nih.gov This second step demonstrates the powerful connective capability of SuFEx chemistry. nih.gov

StepReactantsProductKey Transformation
1FSO₂NCO + R-OHRO-C(=O)NH-SO₂FFormation of a fluorosulfonyl carbamate
2RO-C(=O)NH-SO₂F + R'R''NHRO-C(=O)NH-SO₂-NR'R''S-N bond formation via SuFEx

Interfacial Reactivity Phenomena (e.g., "On-Water" Reactions)

A remarkable and highly significant aspect of the SuFEx ligation involving FSI-derived intermediates is the phenomenon of "on-water" reactivity. nih.govresearchgate.net While the first step of the ligation (reaction with alcohols) is typically carried out in an organic solvent, the second step (reaction with amines) often proceeds most effectively in pure water. nih.gov

This "on-water" condition for the S-N bond formation is a crucial discovery, as it highlights the latent reactivity of the S(VI)-F bond and expands the scope of SuFEx chemistry to aqueous environments. nih.govresearchgate.net The reaction is typically carried out by heating a mixture of the fluorosulfonyl carbamate intermediate and the amine in water, often with a base such as K₃PO₄. nih.gov This process is not only environmentally benign but also highly efficient for a diverse range of substrates. nih.gov The success of this reaction in water is particularly noteworthy given the general sensitivity of many organic reactions to aqueous media. This interfacial reactivity is thought to play a role in revealing the potential of S(VI)-F probes for applications in chemical biology, such as the covalent capture of proteins in their native aqueous environment. nih.govresearchgate.net

Derivatization Strategies and Functional Group Transformations

This compound is a versatile reagent that facilitates a range of derivatization strategies and functional group transformations, primarily centered on the introduction of the fluorosulfonyl and sulfamoyl moieties into organic molecules.

Installation of Fluorosulfonyl and Sulfamoyl Groups

FSI serves as an efficient vehicle for the direct installation of the fluorosulfonyl (-SO₂F) group. nih.gov As detailed in the SuFEx ligation chemistry (Section 5.3), the reaction of FSI with alcohols and phenols leads to the formation of fluorosulfonyl carbamates, thereby incorporating the -SO₂F functional group into the substrate molecule. nih.gov This provides a straightforward method for accessing molecules containing this valuable SuFEx handle.

Furthermore, FSI is a precursor for the installation of the sulfamoyl group (-SO₂NH₂ and its N-substituted derivatives). The reaction of FSI-derived intermediates with amines results in the formation of sulfamides (R-NH-SO₂-NR'R''). nih.gov This two-step process, starting from an alcohol or phenol, provides access to complex sulfamides. Additionally, FSI can be used in the synthesis of sulfamoyl ureas, which are of interest in agrochemistry. thieme.de

Synthesis of N-Fluorosulfonyl Amides

A significant application of FSI in functional group transformations is the synthesis of N-fluorosulfonyl amides (RCONHSO₂F) and their subsequent conversion to N-acylsulfamides (RCONHSO₂NR′R′′). researchgate.net This methodology allows for the sequential ligation of carboxylic acids and amines. researchgate.net

The process begins with the reaction of a carboxylic acid with FSI, which results in the formation of an N-fluorosulfonyl amide. researchgate.net This transformation provides a modular and efficient route to this class of compounds. The resulting N-fluorosulfonyl amides are stable intermediates that can be isolated and subsequently reacted with amines in a SuFEx-type reaction to yield N-acylsulfamides. researchgate.net This double-click strategy, involving an initial amidation followed by a SuFEx reaction, demonstrates the utility of FSI in constructing complex nitrogen-containing scaffolds from readily available starting materials. researchgate.net

Starting MaterialReagentIntermediate ProductFinal Product (after reaction with amine)
Alcohol (R-OH)FSO₂NCOFluorosulfonyl carbamate (RO-C(=O)NH-SO₂F)N-Sulfamoyl carbamate (RO-C(=O)NH-SO₂-NR'R'')
Carboxylic Acid (R-COOH)FSO₂NCON-Fluorosulfonyl amide (RCONHSO₂F)N-Acylsulfamide (RCONHSO₂NR′R′′)

Distinctive Reactivity Compared to Chlorosulfonyl Isocyanate

The reactivity of this compound (FSI) presents subtle yet significant differences when compared to its chlorinated analog, chlorosulfonyl isocyanate (CSI). These distinctions are primarily influenced by the differing electronegativity and size of the fluorine and chlorine atoms, which in turn affect the electrophilicity of the isocyanate carbon and the sulfuryl center. While both compounds are highly reactive and moisture-sensitive, their reactivity profiles with various nucleophiles and unsaturated systems are not identical. thieme-connect.comnih.gov

Early research suggested that FSI generally reacts at a slightly slower rate than CSI. nih.gov However, more recent studies have demonstrated that FSI is more reactive in certain contexts, such as in reactions with alcohols. nih.gov This highlights that the comparative reactivity is highly dependent on the nature of the reacting substrate and the specific reaction conditions.

A key difference lies in their interactions with nucleophiles like alcohols and amines. FSI has been shown to react directly and rapidly with alcohols and phenols, yielding fluorosulfuryl carbamates in nearly quantitative amounts within minutes, even in cold acetonitrile. nih.gov This high reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl fluoride group, which enhances the electrophilicity of the isocyanate carbon. nih.govevitachem.com

In contrast, while CSI is also highly reactive, the reactivity of FSI in certain ligation reactions is notable. arxada.comnih.gov For instance, the development of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry has highlighted the utility of the fluorosulfonyl group in forming stable linkages. nih.gov The S(VI)-F bond in FSI-derived products exhibits remarkable stability, allowing for subsequent reactions with amines, often under aqueous conditions, to form S-N linked products. nih.gov

The mechanism of cycloaddition reactions of CSI with alkenes has been extensively studied and is known to proceed via either a concerted pathway or a stepwise mechanism, depending on the electronic properties of the alkene. dtic.milresearchgate.netresearchtrends.net Electron-deficient alkenes tend to favor a concerted pathway, while electron-rich alkenes can react through a stepwise process involving a dipolar or diradical intermediate. researchtrends.netresearchgate.net Detailed comparative mechanistic investigations of FSI with a similar range of alkenes are less prevalent in the literature, making a direct, comprehensive comparison of their cycloaddition reactivity challenging.

Due to their corrosive and moisture-sensitive nature, handling both FSI and CSI in a laboratory setting requires stringent anhydrous conditions. thieme-connect.comwpmucdn.com To address these challenges, solid surrogates have been developed. One such example is hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), which serves as a stable, solid alternative to the volatile and corrosive liquid FSI and CSI, particularly for the synthesis of sulfamoyl ureas. thieme-connect.com

The synthesis of FSI is often accomplished through a halogen exchange reaction, starting from the more readily available CSI. nih.govevitachem.com This involves treating CSI with a fluoride source, such as sodium fluoride. nih.gov

FeatureThis compound (FSI)Chlorosulfonyl Isocyanate (CSI)
General Reactivity Conflicting reports: some sources suggest it is slightly less reactive than CSI, while others show it is more reactive in specific cases. nih.govGenerally considered one of the most reactive isocyanates. arxada.comwpmucdn.com
Reactivity with Alcohols Reacts very rapidly to form fluorosulfuryl carbamates in nearly quantitative yields. nih.govAlso highly reactive, but direct comparative rate data is limited.
Handling Corrosive and moisture-sensitive liquid. thieme-connect.comCorrosive and moisture-sensitive liquid. thieme-connect.comwpmucdn.com
Synthesis Often prepared from CSI via halogen exchange. nih.govevitachem.comPrepared by the reaction of cyanogen (B1215507) chloride with sulfur trioxide. wpmucdn.com
Cycloaddition Mechanism Detailed comparative studies are limited.Well-studied; can be concerted or stepwise depending on the alkene substrate. dtic.milresearchtrends.net

Applications of Fluorosulfonyl Isocyanate in Advanced Organic Synthesis

Modular Synthesis of Bioactive Molecules and Drug Candidates

The modular assembly of complex molecules from simpler, readily available building blocks is a cornerstone of modern drug discovery. FSI serves as a highly reliable bis-electrophilic linker, enabling the stepwise and chemoselective connection of different molecular fragments, which is particularly valuable for creating libraries of potential drug candidates for high-throughput screening. nih.govresearchgate.net

The sulfamoyl group (-SO₂NR₂) is a key pharmacophore found in a wide array of approved drugs. The introduction of this moiety, or its fluorosulfonyl precursor, can significantly modulate the physicochemical and biological properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets. FSI provides a direct and efficient route for incorporating these groups into pharmaceutical scaffolds. nih.govnih.gov

The process typically involves a two-step sequence. nih.gov First, the highly electrophilic isocyanate group of FSI reacts rapidly and cleanly with an alcohol or phenol (B47542) on a molecular scaffold to form a stable fluorosulfonyl carbamate (B1207046) intermediate. This reaction is often quantitative and proceeds quickly even at low temperatures. nih.gov The resulting S(VI)-F bond is remarkably stable under various conditions, allowing for further manipulations of the molecule if needed. nih.govresearchgate.net In the second step, the fluorosulfonyl group is reacted with a primary or secondary amine, displacing the fluoride (B91410) to form the desired sulfamoyl urea (B33335) linkage. This step completes the connection between the initial scaffold and an amine-containing building block. nih.gov

Table 1: Stepwise Ligation using FSI

Step Reaction Intermediate/Product Key Features
1 Scaffold-OH + FSO₂NCO Scaffold-O-C(=O)NH-SO₂F (Fluorosulfonyl Carbamate) Fast, high-yield reaction with alcohols/phenols. nih.gov

| 2 | Intermediate + R₂NH | Scaffold-O-C(=O)NH-SO₂NR₂ (Sulfamoyl Urea) | Stable S-N bond formation. nih.gov |

This modular approach allows for the rapid generation of diverse compound libraries by varying both the alcohol-containing scaffold and the amine coupling partner, accelerating the discovery of new bioactive molecules. researchgate.net

The strategy of modifying existing drug structures is a common practice in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties. While specific examples of FSI-mediated modification of the dipeptidyl peptidase-4 (DPP-4) inhibitors Linagliptin and Alogliptin are not extensively detailed in the reviewed literature, the chemical logic for such modifications is well-founded. Both Linagliptin and Alogliptin contain amine functionalities that are crucial for their biological activity. The principles of FSI chemistry allow for its potential application in creating novel analogs.

For instance, a hypothetical modification could involve using FSI to link a fragment containing a primary or secondary amine, similar to the 3-aminopiperidine moiety of these drugs, to a different core structure bearing a hydroxyl group. This would create a new sulfamoyl urea-containing scaffold that mimics the spatial arrangement of the original drug but possesses a different central backbone. This approach could be used to explore new intellectual property space or to develop inhibitors with altered pharmacological profiles. The robust nature of the FSI ligation chemistry is well-suited for application to complex, multifunctional molecules like existing drug candidates. nih.gov

Development of Novel Click Chemistry Methodologies

"Click chemistry" describes a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has been identified as a new generation of click chemistry, and FSI plays a pivotal role in expanding its utility. nih.goveurekalert.orgjk-sci.com

FSI is an outstanding SuFEx linker because it enables the efficient, stepwise union of alcohols and amines, two of the most common and readily available functional groups in chemistry. nih.gov The process, as described previously, involves the initial reaction of FSI with an alcohol to form a fluorosulfonyl carbamate. This intermediate contains the S(VI)-F handle necessary for the subsequent SuFEx reaction. The second step is the SuFEx ligation itself, where an amine nucleophile displaces the fluoride to form a highly stable S-N bond. nih.govnih.gov

A significant finding is that the second step, the SuFEx ligation with amines, often proceeds with the highest yields when conducted "on water". nih.govnih.gov This unique interfacial reactivity is crucial as it suggests the potential for using these S(VI)-F probes for covalent capture of proteins in their native aqueous environment, a powerful tool in chemical biology and drug discovery. nih.gov The development of FSI-based SuFEx ligation greatly expands the scope of click chemistry, providing a reliable method for creating phosphate-like connections that are of significant interest for biological applications. nih.govnih.gov

Synthesis of Specialized Chemical Building Blocks

Beyond its direct use in modular synthesis, FSI is a key reagent for preparing other specialized chemical building blocks that have their own synthetic utility.

Sulfamoyl ureas are a class of compounds with significant biological activity, notably as highly efficient and low-toxicity herbicides. thieme-connect.comthieme.de Traditionally, their synthesis involved reagents like chlorosulfonyl isocyanate (CSI), which is a corrosive, moisture-sensitive liquid that often requires low temperatures and careful handling. thieme-connect.comthieme.de FSI, which can be synthesized from CSI, shares some of these handling challenges. thieme-connect.com This has driven the development of more user-friendly reagents derived from FSI.

A key innovation in this area is the development of Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC) as a superior surrogate for FSI and CSI. thieme-connect.comthieme.dethieme-connect.com HFC is synthesized by the simple reaction of FSI with hexafluoroisopropanol (HFIP). thieme-connect.com

Table 2: Comparison of FSI and its HFC Surrogate

Property Fluorosulfonyl Isocyanate (FSI) Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC)
Physical State Liquid thieme-connect.com White Solid thieme-connect.comthieme-connect.com
Stability Corrosive, moisture-sensitive thieme-connect.comthieme.de Satisfactory bench-stability thieme-connect.comthieme.dethieme-connect.com
Handling Requires low temperature, exothermic reactions thieme-connect.com Can be used under ambient conditions thieme-connect.comthieme.de

| Reactivity | Reacts once with an amine to form a fluorosulfonyl urea | Undergoes double ligation with amines to directly form sulfamoyl ureas thieme-connect.comthieme.de |

Unlike the volatile and corrosive liquid FSI, HFC is a stable white solid that is much easier and safer to handle in a laboratory setting. thieme-connect.comthieme-connect.com It exhibits unique reactivity, facilitating a "double ligation" with amines under ambient conditions to directly afford sulfamoyl ureas in a single step. thieme-connect.com This streamlined process avoids the need for isolating intermediates and circumvents the challenges associated with using FSI or CSI directly. The simplicity and stability of HFC make it an efficient and practical reagent for accessing bioactive sulfamoyl ureas under mild conditions. thieme-connect.comthieme.de

2 Role in Synthesis of Artificial Sweeteners (e.g., Acesulfame-K Precursors)

This compound (FSI) serves as a crucial reagent in the industrial synthesis of the artificial sweetener acesulfame (B1210027) potassium (Acesulfame-K). Its high reactivity is harnessed to construct the core oxathiazinone dioxide ring system characteristic of this widely used sugar substitute. The primary route involves the reaction of FSI with a β-keto ester, typically acetoacetic acid tert-butyl ester.

The synthesis commences with the reaction between this compound and acetoacetic acid tert-butyl ester. This reaction forms a labile addition compound. Upon gentle heating, this intermediate undergoes decomposition, releasing carbon dioxide and isobutene, which results in the formation of N-(fluorosulfonyl)acetoacetic acid amide. nih.gov This amide is the key precursor to the final sweetener molecule.

The subsequent and final step is the cyclization of N-(fluorosulfonyl)acetoacetic acid amide. This is achieved in the presence of a base, most commonly potassium hydroxide. The base facilitates the ring-closure to form the heterocyclic oxathiazinone dioxide structure. datastandards.co.ukguidechem.com Due to the strong acidity of the resulting compound, the potassium salt, acesulfame-K, is formed directly during this step. datastandards.co.ukguidechem.com

An alternative, though less common, synthetic pathway for acesulfame-K involves the reaction of diketene (B1670635) with amidosulfonic acid. guidechem.com However, the route utilizing this compound remains a significant method of industrial production. google.com

Below is a data table summarizing the key reaction in the synthesis of Acesulfame-K precursors involving this compound.

Reactant 1 Reactant 2 Intermediate Product Final Product Key Reagents
This compoundAcetoacetic acid tert-butyl esterN-(fluorosulfonyl)acetoacetic acid amideAcesulfame potassiumPotassium hydroxide

Applications of Fluorosulfonyl Isocyanate in Materials Science and Engineering

Electrolyte Additives in Lithium-Ion Battery Technology

The performance, longevity, and safety of lithium-ion batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. Fluorosulfonyl isocyanate has emerged as a key electrolyte additive for enhancing these interfacial properties.

Enhancing Solid-Electrolyte Interphase (SEI) Stability

Due to its high reduction potential (above 2.8 V vs. Li+/Li), FSI is reduced on the graphite (B72142) anode surface before the conventional carbonate-based electrolyte components. researchgate.netpolimi.it This preferential reduction leads to the formation of a conductive and stable SEI. Research indicates that the SEI formed from FSI is distinct in its structure, comprising a thick and protective inorganic inner layer. researchgate.netpolimi.it This dense inorganic layer effectively suppresses the continuous growth of the outer organic layer of the SEI, which typically results from the decomposition of the bulk electrolyte. researchgate.netpolimi.it The electrochemical polymerization of the isocyanate group within FSI contributes to a compact and stable SEI with a higher content of inorganic species, which is critical for stable battery operation. researchgate.net

Improving Electrode/Electrolyte Interface Performance

The formation of an FSI-derived SEI has a direct and positive impact on the performance of the electrode/electrolyte interface. By creating a stable and highly conductive SEI, the additive dramatically decreases the interfacial resistance at the graphite anode. researchgate.netpolimi.it This reduction in resistance is a key factor in improving the battery's kinetics, particularly for demanding applications like fast charging and operation at low temperatures. researchgate.net

In comparative studies, lithium/graphite cells containing as little as 2 wt% FSI in the electrolyte demonstrated significantly improved rate performance compared to cells with a standard reference electrolyte. polimi.it These enhancements are observed across a range of operating conditions, from room temperature down to sub-zero environments. researchgate.netpolimi.it The stable interface prevents the erosion of the graphite electrode and mitigates the reductive decomposition of the electrolyte during cycling.

Table 1: Performance Improvement of Li/graphite Cells with FSI Additive

Performance MetricStandard Electrolyte (LP30)Electrolyte with 2 wt% FSITemperature (°C)
Rate Performance StandardExcellent20
Rate Performance StandardExcellent0
Rate Performance StandardExcellent-20
Interface Resistance HigherDramatically Decreased20

This table provides a qualitative summary based on findings that Li/graphite cells with 2 wt% FI exhibit excellent rate performance compared to those with the reference liquid electrolyte (LP30) at various temperatures. polimi.it

Polymer Modification for Advanced Functional Materials

The reactivity of the isocyanate group makes this compound a valuable agent for modifying polymers. By incorporating the fluorosulfonyl functional group into various polymer backbones, materials with enhanced properties suitable for advanced energy applications can be synthesized.

Proton Exchange Membrane Fuel Cells (PEMFCs)

This compound serves as a reactive precursor for introducing the vital sulfonyl fluoride (B91410) (–SO₂F) group onto various polymer backbones. This group can then be hydrolyzed to the desired sulfonic acid group. This modification strategy allows for the creation of novel, non-fluorinated or partially fluorinated polymer architectures for PEMFCs. 20.210.105 By grafting these functional groups onto thermally stable polymers like poly(ether sulfone)s or poly(ether ketone)s, new membrane materials can be developed that may offer improved performance, especially for high-temperature operation where traditional membranes face limitations. 20.210.105

Synthesis of Fluorosulfonyl Imide-Containing Polymers

The bis(fluorosulfonyl)imide (FSI) anion is a cornerstone of advanced electrolytes, particularly for ionic liquids and lithium-ion batteries, prized for its high ionic conductivity and low viscosity. mit.eduresearchgate.net Polymers containing the fluorosulfonyl imide group are being explored for solid-state electrolytes and other advanced materials.

This compound is a key reactant in the synthesis of bis(fluorosulfonyl)imide and its derivatives. researchgate.netgoogle.com Synthetic routes can utilize FSI to build the N(SO₂F)₂ structure. For example, FSI can react with other sulfur-containing compounds under specific conditions to form the imide linkage. The resulting bis(fluorosulfonyl)imide can then be used to create metal salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), a critical component in high-performance electrolytes. researchgate.netgoogle.com Furthermore, these FSI-containing molecules can be designed as monomers and subsequently polymerized to create advanced solid polymer electrolytes, which are sought after for developing safer, all-solid-state batteries.

Advanced Analytical and Characterization Techniques Applied in Fluorosulfonyl Isocyanate Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopy is fundamental in characterizing the products derived from reactions involving fluorosulfonyl isocyanate. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography offer detailed molecular-level information.

NMR spectroscopy is a powerful tool for the structural analysis of this compound derivatives, such as carbamates and sulfamoyl ureas. Due to the presence of the fluorine atom, ¹⁹F NMR is particularly informative, providing data on the chemical environment of the fluorosulfonyl group.

In the synthesis of Hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC), a bench-stable solid derivative of FSI, ¹⁹F NMR is used to confirm its structure. thieme-connect.com The spectrum provides distinct signals for the fluorine atom on the sulfuryl group and the fluorine atoms of the hexafluoroisopropyl moiety. thieme-connect.com Furthermore, when HFC is used to synthesize sulfamoyl ureas, ¹⁹F NMR serves as a quantitative tool to determine reaction yields by integrating the signals of the fluorine-containing products against an internal standard like trifluorotoluene (PhCF₃). thieme-connect.com

Table 1: Representative ¹⁹F NMR Spectroscopic Data for a this compound Derivative. thieme-connect.com
CompoundFunctional GroupSolventChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC)SO₂FCDCl₃55.2s (singlet)
-CH(CF₃)₂-73.3d (doublet), J = 5.7 Hz

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique is invaluable for confirming the connectivity and stereochemistry of novel reaction products derived from this compound.

For example, the precise molecular structure of Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), synthesized from the reaction of FSI with hexafluoroisopropanol, was definitively confirmed using single-crystal X-ray diffraction. thieme-connect.com This analysis verified the formation of the N-fluorosulfonyl carbamate linkage and provided precise bond lengths and angles, solidifying the structural assignment made by other spectroscopic methods. thieme-connect.com This technique is crucial for validating the structures of new chemical entities and understanding the regioselectivity and stereoselectivity of FSI reactions.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and its derivatives and to study their fragmentation patterns upon ionization. This information is key to confirming molecular identity and gaining insight into bond strengths within the molecule.

Under electron ionization, the fragmentation of this compound is initiated by the removal of an electron to form a molecular ion (FSO₂NCO⁺). The primary fragmentation pathway observed involves the cleavage of the sulfur-nitrogen (S-N) bond. This cleavage is favored due to the relative weakness of this bond compared to others in the ionized molecule. Time-of-flight mass spectrometry (TOF-MS) reveals that at higher energies (>15 eV), this S-N bond scission is the dominant mechanism, leading to the formation of FSO₂⁺ and NCO⁺ fragment ions. Further complex fragmentation can occur at even higher energies.

Table 2: Major Fragment Ions of this compound in Mass Spectrometry.
Precursor IonFragmentation PathwayMajor Fragment IonsNotes
FSO₂NCO⁺S-N Bond CleavageFSO₂⁺, NCO⁺Dominant pathway at ionization energies >15 eV.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and its products, as well as for monitoring the progress of reactions in real-time. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques used.

Due to the high reactivity of isocyanates, analysis often involves derivatization to form more stable compounds, such as ureas or carbamates, prior to chromatographic separation. epa.govsigmaaldrich.com For reaction monitoring, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be used to trace the consumption of reactants and the formation of products over time. For instance, the reaction of Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) with amines to form sulfamoyl ureas can be effectively monitored using UPLC-MS, providing kinetic insights into the reaction. thieme-connect.com

For purity analysis, an indirect GC method can be employed. This involves reacting the isocyanate with an excess of a reagent like di-n-butylamine. The unreacted amine is then quantified by GC, allowing for the calculation of the original isocyanate content. nih.gov

Table 3: General Chromatographic Conditions for the Analysis of Isocyanate Derivatives. sigmaaldrich.com
ParameterTypical Condition (HPLC Example)
ColumnC18 reverse-phase (e.g., 5 cm x 2.1 mm, 1.9 µm)
Mobile PhaseGradient of Acetonitrile and Water with Formic Acid
Flow Rate0.5 mL/min
DetectorMass Spectrometry (MS) with Electrospray Ionization (ESI)
Sample PreparationDerivatization (e.g., with dibutylamine (B89481) - DBA) may be required

Future Research Trajectories and Interdisciplinary Outlook

Design and Synthesis of Next-Generation Fluorosulfonyl Isocyanate Reagents

The development of novel this compound-based reagents is a primary focus for expanding the capabilities of SuFEx chemistry. Current research has established this compound (FSI) as a dependable bis-electrophilic linker, capable of sequentially connecting alcohol and amine modules. nih.gov This is achieved through the rapid reaction of the isocyanate group with alcohols or phenols to form stable fluorosulfonyl carbamates. nih.gov The remaining S(VI)-F group can then undergo a subsequent SuFEx reaction with an amine. nih.gov

Future work will likely concentrate on designing reagents with enhanced or tailored reactivity and selectivity. This includes the development of:

Chiral Fluorosulfonyl Isocyanates: The synthesis of enantiomerically pure reagents would open avenues for asymmetric synthesis and the creation of chiral molecules for applications in chemical biology and materials science. nih.gov

Functionalized Analogues: Incorporating other reactive handles or functionalities into the this compound backbone would allow for the creation of multifunctional building blocks for more complex molecular architectures.

Solid-Phase Reagents: Developing solid-supported this compound reagents could simplify purification processes and facilitate their use in automated synthesis.

The synthesis of these next-generation reagents will build upon existing methods for creating sulfonyl fluorides, which include direct fluorosulfonylation using fluorosulfonyl radicals and transition metal-catalyzed coupling reactions. rsc.orgbldpharm.com

Expansion of SuFEx Chemistry Applications in Unexplored Domains

While SuFEx chemistry has already made significant inroads in drug discovery, chemical biology, and materials science, there remain numerous unexplored domains where its unique reactivity could be transformative. sigmaaldrich.comsigmaaldrich.com The stability of the S(VI)-F bond, combined with its latent reactivity, makes it highly suitable for a variety of applications. nih.govresearchgate.net

Key areas for future expansion include:

Bioconjugation: The biocompatibility of SuFEx reactions makes them ideal for labeling and modifying complex biomolecules. nih.gov Research is expanding beyond targeting common amino acids like cysteine to include lysine, tyrosine, and histidine, thereby broadening the scope of protein modification. acs.orguga.edu Future work could explore the use of this compound-derived linkers for creating antibody-drug conjugates or for in-vivo imaging applications.

Materials Science: this compound has been used to modify polymers for applications such as proton exchange membranes in fuel cells. evitachem.com The SuFEx process is highly efficient for creating polysulfates and polysulfonamides, which can exhibit superior durability and mechanical properties. oup.com Future research could focus on developing novel polymers with unique electronic, optical, or self-healing properties.

Agrochemicals: The modular nature of SuFEx chemistry is well-suited for the rapid synthesis of compound libraries to screen for new herbicides, pesticides, and fungicides. researchgate.net The stability of the resulting sulfur-containing motifs could lead to agrochemicals with improved environmental persistence and efficacy.

The table below summarizes some of the current and potential applications of SuFEx chemistry.

DomainCurrent ApplicationsPotential Future Applications
Drug Discovery Covalent inhibitors, lead optimization, fragment-based drug design. acs.orgotavachemicals.comTargeted protein degradation (PROTACs), in-vivo covalent probes.
Bioconjugation Protein labeling, DNA modification. nih.govAntibody-drug conjugates, cell surface engineering, in-vivo imaging.
Materials Science Synthesis of polysulfates and polysulfonamides, surface modification. oup.comrsc.orgDevelopment of advanced polymers with novel electronic or self-healing properties, creation of functional coatings.
Agrochemicals Library synthesis for screening. researchgate.netDevelopment of next-generation pesticides and herbicides with enhanced stability and targeted activity.

Mechanistic Refinements through Advanced Computational Chemistry

A deeper understanding of the reaction mechanisms governing this compound and SuFEx chemistry is crucial for optimizing existing reactions and designing new ones. Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these mechanisms. nih.govwur.nl

Computational studies have been used to:

Investigate Reaction Pathways: DFT calculations can map the potential energy surfaces of reactions, helping to identify transition states and determine activation barriers. nih.govacs.org This information is critical for understanding why certain reactions are favored over others.

Analyze Reactivity: Conceptual DFT provides a framework for quantifying the reactivity of molecules through descriptors like molecular hardness and electrophilicity. scielo.org.mx This can be used to predict the reactivity of new this compound derivatives.

Elucidate Bonding: Energy decomposition analysis can provide insights into the nature of the chemical bonds being formed and broken during a reaction, helping to explain the driving forces behind the transformation. wur.nl

Future computational work will likely focus on more complex systems, such as reactions in the confined environment of a protein binding pocket, to better understand the factors that govern selectivity in biological systems. researchgate.net These theoretical insights will guide the design of new reagents and catalysts with enhanced performance. wur.nl For instance, DFT calculations have shown that the SuFEx reaction likely proceeds through a single-step SN2 mechanism, with relatively small activation enthalpies. nih.gov

Integration of this compound Chemistry in Automated Synthesis and High-Throughput Screening

The robustness and reliability of SuFEx chemistry make it highly amenable to automation. jk-sci.com The integration of this compound chemistry into automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize the pace of discovery in medicinal chemistry and materials science. nih.govacs.orgchemrxiv.orgresearchgate.net

Key advantages of this integration include:

Rapid Library Generation: Automated systems can perform large numbers of reactions in parallel, allowing for the rapid creation of diverse compound libraries for screening. jk-sci.comnih.gov

Miniaturization: SuFEx reactions can be successfully performed on a picomole scale, which conserves valuable reagents and allows for screening in high-density formats (e.g., 1536-well plates). nih.gov

Direct Biological Screening: The biocompatible nature of many SuFEx reactions allows for the direct screening of unpurified reaction products in biological assays, significantly streamlining the hit-to-lead process in drug discovery. jk-sci.comnih.gov

A notable example of this approach involved the modification of a high-throughput screening hit with an iminosulfur oxydifluoride motif, a derivative of SuFEx chemistry. This allowed for the rapid diversification into 460 analogs, which were directly screened to yield inhibitors with a 300-fold increase in potency. nih.govchemrxiv.org Future efforts will focus on expanding the range of SuFEx reactions compatible with automated platforms and developing machine learning algorithms to guide library design and predict reaction outcomes. digitellinc.com

Q & A

Q. What spectroscopic and computational methods are essential for characterizing the electronic structure of FSO₂NCO?

To analyze FSO₂NCO's electronic properties, photoelectron spectroscopy (PES) and synchrotron-based techniques are critical. PES reveals ionization potentials (e.g., the first ionization at 12.3 eV, attributed to πNCO molecular orbitals), while synchrotron radiation probes inner- and core-shell transitions (e.g., S 2p → σ*S–F resonances at 172–177 eV). Computational methods like OVGF (outer valence green function) and P3 (partial third order) calculations with the 6-311+G(d,p) basis set validate experimental data, assigning molecular orbitals and fragmentation pathways .

Q. How does FSO₂NCO improve lithium-ion battery performance at low temperatures?

FSO₂NCO acts as an electrolyte additive by forming a stable solid-electrolyte interphase (SEI) on graphite electrodes. This SEI reduces interfacial resistance, enabling efficient Li⁺ transport even at subzero temperatures. Experimental studies combine electrochemical testing (e.g., charge/discharge cycling) with spectroscopic analysis (FTIR, XPS) to confirm the SEI’s composition and stability. For example, FSO₂NCO-derived SEI suppresses parasitic reactions, enhancing capacity retention at -20°C .

Advanced Research Questions

Q. What fragmentation mechanisms dominate in FSO₂NCO under synchrotron radiation?

At energies >15 eV, FSO₂NCO⁺ undergoes S–N bond cleavage, yielding FSO₂⁺ and NCO⁺. Core-level ionization (e.g., S 2p or O 1s) triggers deferred charge separation, producing ion pairs like O⁺/S⁺ and C⁺/O⁺. Time-of-flight mass spectrometry (TOF-MS) and PEPIPICO (photoelectron-photoion-photoion coincidence) spectra reveal secondary decay pathways, where double-charged ions (M²⁺) dissociate into atomic fragments. These mechanisms are energy-dependent, with fragmentation complexity increasing at higher photon energies .

Q. How do OVGF and P3 calculations interpret the photoelectron spectrum of FSO₂NCO?

OVGF and P3 methods predict vertical ionization energies (VIEs) and molecular orbital (MO) contributions. For FSO₂NCO, the first VIE at 12.3 eV corresponds to πNCO MO ionization, while bands at 13.4–13.8 eV arise from nonbonding oxygen orbitals in the SO₂ group. These calculations align with experimental PES data, resolving overlapping peaks through Gaussian deconvolution. Discrepancies <0.5 eV between theory and experiment validate the use of B3LYP/6-311+G(d,p)-optimized geometries for MO assignments .

Q. What experimental designs are critical for studying FSO₂NCO’s photostability and decomposition?

Matrix-isolation FTIR spectroscopy under UV radiation (200–800 nm) is key. FSO₂NCO exhibits photostability in argon matrices, with minor decomposition to FNCO and CO. Contrastingly, ClSO₂NCO fully decomposes into SO₂ and ClNCO under similar conditions. Gas-phase electron diffraction (GED) and vibrational spectroscopy confirm FSO₂NCO’s C₁ conformer structure, where the NCO group eclipses one S–O bond. These methods require high-purity synthesis and controlled irradiation to isolate reactive intermediates .

Methodological Notes

  • Data Contradictions : Discrepancies in ionization energy assignments (e.g., SO₂-related orbitals at 14.1 eV vs. 16–18 eV in related molecules) highlight the need for hybrid experimental-computational validation .
  • Replicability : Detailed synthesis protocols (e.g., purity checks via NMR/Raman) and computational parameters (basis sets, convergence criteria) must be reported to ensure reproducibility .

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